N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit kinase activity, resulting in the disruption of cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of benzimidazole and chromene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds .
Properties
Molecular Formula |
C17H11N3O3 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H11N3O3/c21-15(20-17-18-12-6-2-3-7-13(12)19-17)11-9-10-5-1-4-8-14(10)23-16(11)22/h1-9H,(H2,18,19,20,21) |
InChI Key |
BVEJPVQPACCRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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